molecular formula C8H15NO4 B040350 Alexine CAS No. 116174-63-1

Alexine

Cat. No. B040350
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-DWOUCZDBSA-N
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Description

Alexine is a polyhydroxylated pyrrolizidine alkaloid known for its complex molecular structure and synthesis challenges. Recent studies have focused on developing efficient synthetic routes to Alexine, leveraging advanced chemical reactions to construct its intricate molecular framework.

Synthesis Analysis

A novel synthesis approach for Alexine utilizes a highly stereoselective [3+2] annulation reaction, significantly simplifying the synthetic route by minimizing the need for protecting-group manipulations commonly required in carbohydrate-based syntheses (Dressel, Restorp, & Somfai, 2008). Another method achieved the total syntheses of Alexine using stereoselective allylation, highlighting the diversity of synthetic strategies (Myeong, Jung, & Ham, 2019).

Molecular Structure Analysis

The molecular structure of Alexine features five contiguous stereogenic centers, making its synthesis particularly challenging. The structure has been efficiently constructed using a homochiral lactam derived from β-D-arabinofuranose, showcasing the complexity of its stereochemistry (Yoda, Katoh, & Takabe, 2000).

Chemical Reactions and Properties

Alexine's synthesis involves key chemical reactions such as asymmetric aminohydroxylation and intramolecular double cyclization, underscoring the intricate maneuvers required to construct its framework. These reactions not only build the molecular skeleton but also introduce critical stereocenters (Chikkanna, Singh, Kong, & Han, 2005).

Physical Properties Analysis

The physical properties of Alexine, such as solubility and melting point, are closely tied to its molecular structure, particularly its polyhydroxylation pattern. While specific studies on its physical properties are sparse, the structural analyses suggest that these properties are significantly influenced by its dense hydroxylation.

Chemical Properties Analysis

Alexine exhibits unique chemical properties due to its pyrrolizidine skeleton and multiple hydroxyl groups. These features contribute to its reactivity and potential biological activity. The configurational and conformational analysis of Alexine and its derivatives provides insights into its chemical behavior, particularly in terms of its interaction with biological targets (Wormald, Nash, Hrnčiar, White, Molyneux, & Fleet, 1998).

Scientific Research Applications

  • Drug Research : Alexine, a bicyclic imino sugar-type alkaloid, is utilized in enantioselective methods for generating carbohydrate-based lead compounds in drug research (Xavier & Rauter, 2014).

  • Biological Studies : In biological studies, ALEX (Alternating-laser Excitation) aids in sorting fluorescently labelled species and provides correction factors for accurate molecular distance measurements (Hohlbein, Craggs & Cordes, 2014).

  • Inhibitory Activities : Alexines from Castanospermum australe have been isolated for their inhibitory activities against mouse gut disaccharidase and fungal glucan 1,4-α-glucosidase (Nash et al., 1990). Similarly, alexine isolated from Alexa leiopetala shows inhibitory effects on glycosidases (Nash et al., 1988).

  • Orthosis Development : ALEX, as a powered leg orthosis, can modify the gait of healthy individuals in a short time, which could be beneficial for stroke patients (Banala et al., 2010).

  • HIV-1 Inhibition : Alexine has shown inhibitory activity against HIV-1 growth, with 7,7a-diepialexine being the most active stereoisomer (Taylor et al., 1992).

  • Glycosidase Inhibitors : Alexine and its analogs are explored for their potential therapeutic use as glycosidase inhibitors (Pearson & Hembre, 1996).

  • Cancer Research : In cancer research, particularly in non-small-cell lung cancer, Alectinib (related to alexine) showed superior CNS activity and significantly delayed CNS progression compared to crizotinib, irrespective of prior CNS disease or radiotherapy (Gadgeel et al., 2018).

  • Immune Processes : Alexine, also known as complement, plays a significant role in immune processes, especially in conditions like septicemia (Marsh, 1936).

properties

IUPAC Name

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-DWOUCZDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151306
Record name Alexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alexine

CAS RN

116174-63-1
Record name Alexine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116174-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alexine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,510
Citations
M Dressel, P Restorp, P Somfai - Chemistry–A European …, 2008 - Wiley Online Library
A novel route towards the polyhydroxylated pyrrolizidine alkaloid (+)‐alexine has been developed. A key step in this synthesis is a highly stereoselective [3+2] annulation reaction of N‐…
RJ Nash, LE Fellows, JV Dring, GWJ Fleet… - Tetrahedron letters, 1988 - Elsevier
… of alexine (1) to DMDP (3) suggested that alexine may also have glycosidase-inhibitory properties. A study of the effects of alexine on … as substrate revealed that alexine inhibited the …
Number of citations: 198 www.sciencedirect.com
JD White, P Hrnciar - The Journal of Organic Chemistry, 2000 - ACS Publications
Dienes 23 and 54, prepared from epoxy alcohol 9 via oxazolidinones 15 and 51, respectively, underwent ring-closing metathesis with Grubbs's catalyst to give azacyclooctenes 26 and …
Number of citations: 153 pubs.acs.org
…, NF Raissa, MA Mary-Ann, M Amelie, K Alexine… - Metabolism Open, 2022 - Elsevier
Objective To determine antioxidant potentials of Allium sativum and Persea americana seeds extracts and three formulation-based extracts in vitro, and to evaluate the effects of the best …
Number of citations: 2 www.sciencedirect.com
WH Pearson, EJ Hembre - The Journal of Organic Chemistry, 1996 - ACS Publications
… Hence, we set out to make the indolizidine analogs 7−10 of alexine and … alexine and australine results in substantially different biological activity. Indolizidine 7 is a homolog of alexine (3…
Number of citations: 87 pubs.acs.org
M Takahashi, T Maehara, T Sengoku, N Fujita… - Tetrahedron, 2008 - Elsevier
… In summary, an efficient and novel synthetic pathway to natural (+)-alexine and (−)-7-epi-alexine has been established by featuring the efficient and stereodefined elaboration of the …
Number of citations: 26 www.sciencedirect.com
EA Brock, SG Davies, JA Lee, PM Roberts… - Organic & …, 2013 - pubs.rsc.org
The transannular iodoamination of substituted 1,2,3,4,7,8-hexahydroazocine scaffolds has been developed into a versatile, diastereodivergent route to enable the synthesis of a range …
Number of citations: 53 pubs.rsc.org
G Mohammadi Ziarani, N Jamasbi… - Natural Products and …, 2022 - Springer
Natural products have attracted the interest of the scientific community due to their importance and application. Alexine is a naturally polyhydroxylated pyrrolizidine alkaloid that is …
Number of citations: 1 link.springer.com
H Yoda, H Katoh, K Takabe - Tetrahedron Letters, 2000 - Elsevier
The total synthesis of the potent glycosidase inhibitor (+)-alexine with five contiguous stereogenic centres [(1R,2R,3R,7S,7aS)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine alkaloid] is …
Number of citations: 51 www.sciencedirect.com
GWJ Fleet, M Haraldsson, RJ Nash, LE Fellows - Tetrahedron letters, 1988 - Elsevier
… Although there are many pyrrolizidine alkaloids with a carbon substituent at Cl,' alexine (I), isolated from Alexa leiopetala, is the first example of a pyrrolizidine alkaloid with a carbon …
Number of citations: 58 www.sciencedirect.com

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